molecular formula C19H15N3O3S B2523631 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 313405-99-1

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2523631
CAS No.: 313405-99-1
M. Wt: 365.41
InChI Key: SGRIWUXCMMSDCT-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical neuroscience research. Compounds featuring the 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene scaffold have been identified as key structural elements in potent bioactive agents . This particular molecule is a hybrid compound, integrating this thiophene moiety with a succinimide (2,5-dioxopyrrolidine) group. The succinimide moiety is a recognized pharmacophore in several established anticonvulsant medications and has been extensively utilized in the design of new multi-functional agents for central nervous system (CNS) disorders . The strategic incorporation of these fragments suggests potential for multi-target activity. Recent research on analogous hybrid structures containing pyrrolidine-2,5-dione derivatives has demonstrated broad and potent antiseizure properties in animal models such as the maximal electroshock (MES) and 6 Hz tests . Furthermore, such compounds have shown significant efficacy in models of neuropathic pain, effectively alleviating allodynia, which indicates a potential application beyond epilepsy . The plausible mechanism of action for related compounds involves interaction with the neuronal voltage-sensitive sodium channel (site 2), a common target for anticonvulsant and analgesic drugs . This compound is intended for research purposes to further explore these mechanisms and therapeutic potentials. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c20-10-14-13-2-1-3-15(13)26-19(14)21-18(25)11-4-6-12(7-5-11)22-16(23)8-9-17(22)24/h4-7H,1-3,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRIWUXCMMSDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant research findings.

Structure and Composition

The molecular formula of the compound is C24H20N2O4SC_{24}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 432.49 g/mol. The structure features a cyclopentathiophene core with a cyano group and a pyrrolidinone moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC24H20N2O4S
Molecular Weight432.49 g/mol
InChI KeyWCWADGJNDWNZGX-UHFFFAOYSA-N
SMILESN(c1c(c2CCCc2s1)C#N)C(c1ccc(C(c2cc(OC)cc(c2)OC)=O)cc1)=O

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against multidrug-resistant pathogens, suggesting that this compound may also possess similar activity .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The presence of the pyrrolidinone ring is believed to interact with key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The hydrophobic nature of the cyclopentathiophene structure may contribute to disrupting bacterial membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A recent study tested the efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that it induced apoptosis in breast cancer cells with an IC50 value of 15 µM, indicating potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Analogues
Compound Name/ID Key Structural Features Molecular Weight Biological Activity (IC₅₀ or Functional Role) Target/Mechanism Reference
Target Compound 4-(2,5-dioxopyrrolidin-1-yl)benzamide Not provided Not explicitly reported Hypothesized: Tyrosine kinase inhibition -
MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide) 2,5-dimethylpyrrole substituent Not provided Enhances monoclonal antibody production in CHO cells; suppresses galactosylation Cell metabolism modulation
Compound 24 (N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)sodium salt)phenylamino)acetamide) Pyrimidinyl sulfamoyl group Not provided IC₅₀ = 30.8 nM (MCF7 cells) Tyrosine kinase inhibition
N-(...)-2-fluorobenzamide () 2-fluorobenzamide 286.32 Not reported -
N-(...)-3,4,5-trimethoxybenzamide () 3,4,5-trimethoxybenzamide 358.41 Not reported -
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide () Diethylsulfamoyl and chloro substituents Not provided Ligand for MurF protein (antibacterial target) Bacterial enzyme inhibition

Structure-Activity Relationship (SAR) Insights

  • Benzamide Substitutents :

    • The 2,5-dioxopyrrolidin-1-yl group (target compound) may enhance hydrogen bonding with kinase ATP-binding pockets, similar to the 2,5-dimethylpyrrole in MPPB, which improves metabolic stability .
    • Electrophilic groups like sulfamoyl (Compound 24) or sulfonyl () increase potency against tyrosine kinases, likely due to enhanced target interactions .
    • Halogenation (e.g., 2-fluoro in ) can improve membrane permeability and bioavailability .
  • Core Modifications :

    • The cyclopenta[b]thiophene core is critical for planar stacking in ATP-binding sites. Derivatives with fused triazine rings (e.g., Compound 25 in ) show reduced activity (IC₅₀ = 38.7 nM vs. 30.8 nM for Compound 24), suggesting steric hindrance may lower efficacy .

Pharmacological and Physicochemical Properties

  • Molecular Weight and Solubility :

    • Compounds with polar substituents (e.g., sodium sulfonate in Compound 24) exhibit higher solubility but may face challenges in blood-brain barrier penetration.
    • Lipophilic groups (e.g., 3-methylbutoxy in ) increase logP values, favoring cellular uptake but risking off-target effects .
  • Thermal Stability :

    • The 3,4,5-trimethoxybenzamide derivative () has a predicted boiling point of 491.8°C, indicating high thermal stability, beneficial for formulation .

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